2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol
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Overview
Description
2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol is a chemical compound with the molecular formula C8H13N3O It is a pyrimidine derivative that features an aminoethyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol typically involves the reaction of pyrimidine derivatives with aminoethyl groups under controlled conditions. One common method involves the use of pyrimidine-5-carbaldehyde as a starting material, which is then reacted with 2-aminoethanol in the presence of a suitable catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperidine: A similar compound with a piperidine ring instead of a pyrimidine ring.
2-(2-Aminoethylamino)ethanol: Another compound with an aminoethyl group but different ring structure.
Uniqueness
2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol is unique due to its specific pyrimidine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-[2-(1-aminoethyl)pyrimidin-5-yl]ethanol |
InChI |
InChI=1S/C8H13N3O/c1-6(9)8-10-4-7(2-3-12)5-11-8/h4-6,12H,2-3,9H2,1H3 |
InChI Key |
SUWJPMCWVHQVST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=N1)CCO)N |
Origin of Product |
United States |
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